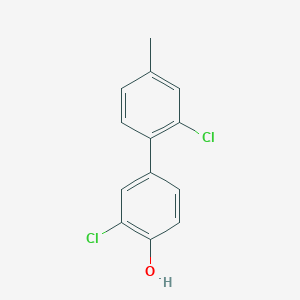
2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% (2-CMPP) is a chemical compound with a wide range of applications in scientific research. It is a colorless solid with a melting point of 95-97°C, and is soluble in many organic solvents. 2-CMPP is a versatile compound used in a variety of research applications, including organic synthesis, analytical chemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used in organic synthesis to prepare a variety of compounds, including pharmaceuticals, dyes, and pesticides. 2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% is also used in analytical chemistry as a reagent for the determination of trace metals. In pharmacology, 2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% is used as an intermediate in the synthesis of drugs, such as anti-inflammatory agents and anti-cancer agents.
Wirkmechanismus
2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% is believed to act as a monooxygenase inhibitor, which means it blocks the activity of enzymes that are involved in the metabolism of drugs and other compounds. Specifically, 2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% is believed to inhibit the cytochrome P450 enzyme family, which is responsible for the metabolism of many drugs and other compounds.
Biochemical and Physiological Effects
2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of cancer cells, as well as to reduce inflammation and pain. Additionally, 2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% has been shown to have antioxidant and anti-microbial effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% is a versatile compound that has a wide range of applications in scientific research. One of the main advantages of using 2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% in laboratory experiments is its low toxicity and low cost. Additionally, 2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% is relatively easy to synthesize and has a high degree of purity. However, 2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% is not suitable for use in human clinical trials due to its potential toxicity.
Zukünftige Richtungen
2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% has a wide range of potential applications in scientific research. In the future, it may be used to develop novel drugs for the treatment of cancer and other diseases. Additionally, 2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% may be used to develop new methods for the synthesis of drugs and other compounds. Furthermore, 2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% may be used to study the biochemical and physiological effects of drugs and other compounds. Lastly, 2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% may be used to develop new analytical methods for the determination of trace metals.
Synthesemethoden
2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% can be synthesized via a two-step reaction. The first step is the reaction of 4-chloro-2-methylphenol with sodium hypochlorite in an aqueous medium to form 4-chloro-2-methylphenol hydrochloride. The second step is the reaction of 4-chloro-2-methylphenol hydrochloride with sodium hydroxide to form 2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95%. The overall reaction is as follows:
4-Chloro-2-methylphenol + NaOCl → 4-Chloro-2-methylphenol hydrochloride
4-Chloro-2-methylphenol hydrochloride + NaOH → 2-Chloro-4-(4-chloro-2-methylphenyl)phenol
Eigenschaften
IUPAC Name |
2-chloro-4-(4-chloro-2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c1-8-6-10(14)3-4-11(8)9-2-5-13(16)12(15)7-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRZGILZUPIZLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686006 |
Source


|
| Record name | 3,4'-Dichloro-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-chloro-2-methylphenyl)phenol | |
CAS RN |
1261990-79-7 |
Source


|
| Record name | 3,4'-Dichloro-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














